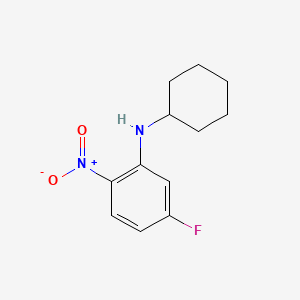

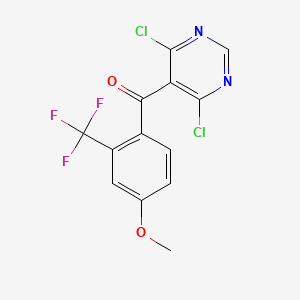

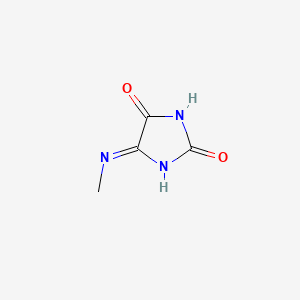

N-cyclohexyl-5-fluoro-2-nitroaniline

説明

科学的研究の応用

Novel Dye and Pharmaceutical Intermediate

4-Fluoro-3-nitroaniline and its derivatives have gained importance as novel dye intermediates in the U.S.A., with potential extensions to pharmaceuticals, insecticides, and more dyes. The preparation of various N-substituted derivatives of this compound underscores its utility in synthetic chemistry and industrial applications (Bil, 2007).

Anti-inflammatory Agent Synthesis

Research into N-phenyl-cyclohexenyl sulfonamide derivatives, including efforts to synthesize nitro derivatives like (±)-ethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, reveals the potential of fluoro-nitroaniline derivatives in developing anti-inflammatory agents. A QSAR analysis of these derivatives provided insights into designing novel small-molecule inhibitors for NO and cytokine production (Lloret et al., 2009).

Biomedical Imaging

The use of cyanine and nitrobenzoyl derivatives for selective detection in biomedical imaging illustrates the adaptability of fluoro-nitroaniline compounds in developing near-infrared (NIR) fluorescent probes. Such probes are crucial for indicating mitochondrial oxidative stress in vivo, demonstrating the compounds' relevance in biomedical research (Yin et al., 2015).

Drug Delivery and Optical Imaging

Studies on harnessing cyanine reactivity for drug delivery and optical imaging have shown that modifications of cyanine fluorophores, including those potentially related to N-cyclohexyl-5-fluoro-2-nitroaniline, can significantly improve their photostability and utility in biological applications. This research has implications for developing more effective imaging and therapeutic agents (Gorka et al., 2018).

特性

IUPAC Name |

N-cyclohexyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGJCYNHHOIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)

![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)